

A Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **8-Bromo-5-nitroquinoline**

Cat. No.: **B144396**

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Introduction

8-Bromo-5-nitroquinoline is a halogenated and nitrated heterocyclic aromatic compound belonging to the quinoline family. As a bifunctional molecule, it serves as a highly valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold allows for orthogonal chemical modifications, making it a prized building block for the synthesis of more complex molecular architectures.

The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.^{[1][2]} Derivatives of 8-hydroxyquinoline, a closely related scaffold, exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.^{[1][3]} Notably, Nitroxoline (8-hydroxy-5-nitroquinoline), which shares the 5-nitroquinoline feature, is a clinically used antibacterial agent also being explored for its potent anti-cancer and antiparasitic activities.^{[2][3][4]} This guide provides a comprehensive technical overview of **8-Bromo-5-nitroquinoline**, detailing its physicochemical properties, a robust synthetic pathway, characterization methods, and its potential applications in research and drug development.

Physicochemical and Structural Properties

8-Bromo-5-nitroquinoline is a solid at room temperature, typically appearing as a yellow to light brown crystalline powder.^{[5][6]} Its core structure consists of a quinoline ring system

substituted with a bromine atom at position 8 and a nitro group at position 5.

Table 1: Key Physicochemical Data for 8-Bromo-5-nitroquinoline

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[7][8][9]
Molecular Weight	253.05 g/mol	[8]
Monoisotopic Mass	251.95344 Da	[9][10]
CAS Number	139366-35-1	[11][12][13]
Melting Point	136-137 °C	[11]
Boiling Point	370.5 ± 27.0 °C (Predicted)	[11]
Density	1.747 ± 0.06 g/cm ³ (Predicted)	[11]
InChI Key	LEMUPVPKQOTZAE-UHFFFAOYSA-N	[7][14]
SMILES	C1=CC2=C(C=CC(=C2N=C1)Br)[O-]	[7][14]

Synthesis and Mechanistic Considerations

The synthesis of **8-Bromo-5-nitroquinoline** is most logically achieved via the electrophilic nitration of 8-bromoquinoline. This pathway leverages a common and well-understood reaction in aromatic chemistry.

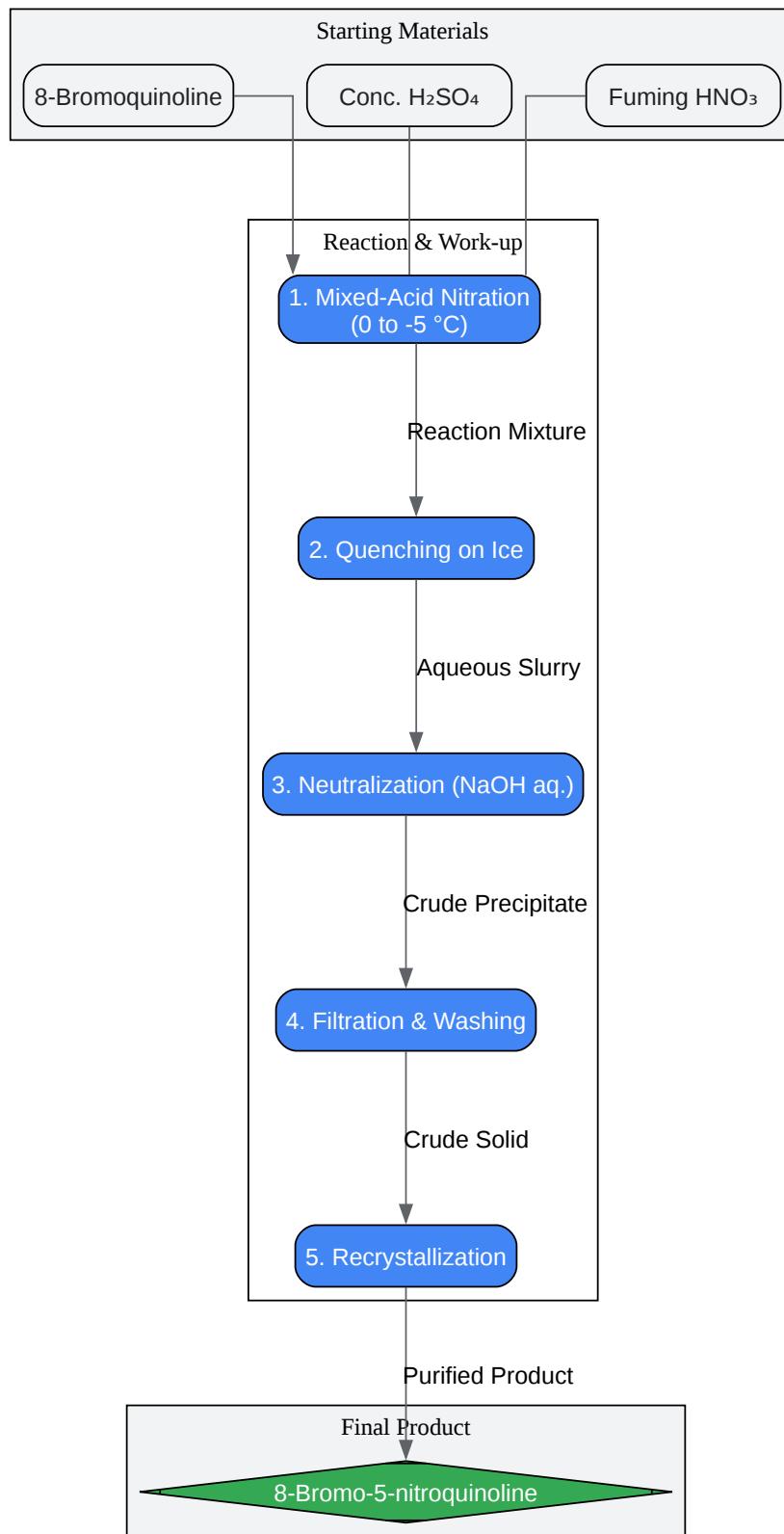
Causality of the Synthetic Strategy: The reaction proceeds as a classic electrophilic aromatic substitution. Under the strongly acidic conditions of a mixed acid nitration (H₂SO₄/HNO₃), the quinoline nitrogen is protonated, rendering the pyridinyl ring strongly electron-deficient and deactivated towards electrophilic attack. Consequently, the substitution occurs on the benzenoid ring. The bromine atom at position 8 is a deactivating group but directs incoming electrophiles to the ortho and para positions. The primary positions for nitration are therefore C5 (ortho) and C7 (para). The formation of the 5-nitro isomer is a well-established outcome in the nitration of many 8-substituted quinolines.

Experimental Protocol: Nitration of 8-Bromoquinoline

This protocol is a representative method based on standard procedures for the nitration of substituted quinolines.[\[15\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H_2SO_4 , 10 mL). Cool the flask in an ice-salt bath to 0 to -5 °C.
- **Substrate Addition:** Slowly add 8-bromoquinoline (1.00 g, 4.81 mmol) portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.
- **Nitrating Agent Addition:** Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO_3 , ~0.5 mL) to concentrated sulfuric acid (~2 mL) in a separate cooled vial. Transfer this mixture to the dropping funnel.
- **Reaction Execution:** Add the nitrating mixture dropwise to the solution of 8-bromoquinoline over 30 minutes. Critically maintain the internal reaction temperature below 0 °C throughout the addition. After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
- **Work-up and Isolation:** Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. A yellow precipitate will form.
- **Neutralization:** Slowly neutralize the acidic slurry by adding a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH_4OH) until the pH is approximately 7-8. This step must be performed in an ice bath to manage the exothermic reaction.
- **Product Collection:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual inorganic salts.
- **Purification:** Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to yield pure **8-Bromo-5-nitroquinoline** as a yellow crystalline solid.

Diagram 1: Synthetic Workflow for 8-Bromo-5-nitroquinoline



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- To cite this document: BenchChem. [A Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144396#8-bromo-5-nitroquinoline-molecular-weight>]

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